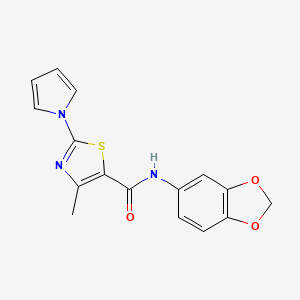
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide, also known as DAA-1106, is a compound that has been widely studied for its potential applications in the field of neuroscience. DAA-1106 belongs to the class of compounds known as arylamides, which have been shown to have a range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide is not fully understood, but it is believed to act as a partial agonist of the PBR. When N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide binds to the PBR, it induces a conformational change in the receptor that leads to the activation of downstream signaling pathways. These pathways are involved in a range of neurological processes, including inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which are believed to contribute to the development of neurological disorders. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has also been shown to promote the survival of neurons and to enhance their function. These effects make N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide in lab experiments is its high selectivity for the PBR. This allows researchers to study the function of the PBR in isolation and to better understand its role in neurological disorders. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide. One area of focus could be on the development of more potent and selective compounds that target the PBR. Another area of focus could be on the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide as a tool compound to study the role of the PBR in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, there is potential for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide in the development of new treatments for neurological disorders.
Synthesemethoden
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide involves the reaction of 3-fluoroaniline with 9,10-anthraquinone in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound N-(9,10-dihydro-9,10-dioxo-2-anthryl)-3-fluoroaniline, which is then treated with acetic anhydride to produce the final product, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide. This synthesis method has been optimized to produce high yields of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide with good purity.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to bind selectively to the peripheral benzodiazepine receptor (PBR), which is expressed in high concentrations in the brain and is involved in a range of neurological processes. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has been used as a tool compound to study the function of the PBR and its role in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO3/c22-13-5-3-4-12(10-13)21(26)23-14-8-9-17-18(11-14)20(25)16-7-2-1-6-15(16)19(17)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJYLUDLVNGYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5056790.png)

![5,10-diacetyl-3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5056802.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5056810.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5056817.png)
![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5056834.png)
![6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5056835.png)

![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5056848.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5056852.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5056861.png)

![5-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-(methylthio)pyrimidine](/img/structure/B5056872.png)